2-amino-N-(2-methoxybenzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

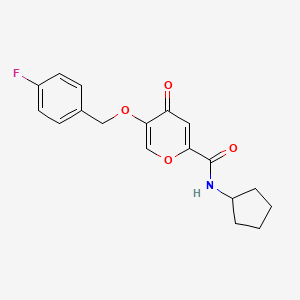

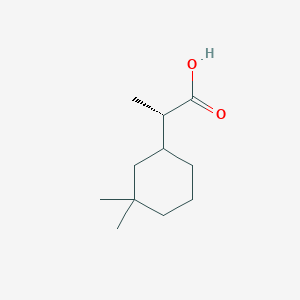

2-amino-N-(2-methoxybenzyl)benzamide is a chemical compound with the molecular formula C15H16N2O2 . It is a derivative of benzamide, which is a type of amide. Amides are widely used in the pharmaceutical industry and are present in many drug molecules .

Synthesis Analysis

The synthesis of benzamide derivatives, such as 2-amino-N-(2-methoxybenzyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 2-amino-N-(2-methoxybenzyl)benzamide consists of a benzamide core with an amino group at the 2-position and a methoxybenzyl group attached to the nitrogen atom . The exact structure can be determined using techniques such as infrared spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Benzamides, including 2-amino-N-(2-methoxybenzyl)benzamide, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with carboxylic acids and amines . The exact reactions that 2-amino-N-(2-methoxybenzyl)benzamide can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-(2-methoxybenzyl)benzamide can be predicted based on its molecular structure. For instance, it is expected to have a certain degree of polarity due to the presence of the amide functional group . The exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Crystal Structure Studies

- The crystal structure of 2-amino-N-(2-methoxybenzyl)benzamide derivatives is significant in neuroleptic drug research. The structure of these compounds helps in understanding their activity and potential as neuroleptic drugs (Furuya, Iwanami, Takénaka, & Sasada, 1985).

Antioxidant Activity

- Amino-substituted benzamide derivatives, like 2-amino-N-(2-methoxybenzyl)benzamide, have been studied for their ability to act as antioxidants. These compounds are known to scavenge free radicals, and understanding their electrochemical oxidation mechanisms is crucial for appreciating their antioxidant capabilities (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Antimicrobial Activities

- New benzamides isolated from endophytic Streptomyces, including variants similar to 2-amino-N-(2-methoxybenzyl)benzamide, have shown antimicrobial activities. These compounds' structures and their antimicrobial and antioxidant activities have been a subject of interest in natural product research (Yang et al., 2015).

Metabolic Studies

- The metabolic profile of N-2-methoxybenzylated compounds like 2-amino-N-(2-methoxybenzyl)benzamide has been investigated to understand their biotransformation in various biological systems. These studies are crucial for pharmacological research and the development of novel psychoactive substances (Šuláková et al., 2021).

Enzyme Inhibition

- Some benzamides, including those structurally related to 2-amino-N-(2-methoxybenzyl)benzamide, have been found to inhibit enzymes like poly(ADP-ribose) synthetase. Such inhibitory properties are significant for understanding the biochemical pathways and potential therapeutic applications (Purnell & Whish, 1980).

Antiproliferative Effects

- Derivatives of 2-amino-N-(2-methoxybenzyl)benzamide have been synthesized and studied for their antiproliferative effects on cancer cells. This research is part of the ongoing efforts to discover new therapeutic agents for cancer treatment (Kim et al., 2011).

Antispasmodic and Antihypoxic Properties

- Benzamides, similar to 2-amino-N-(2-methoxybenzyl)benzamide, are known for their antispasmodic and antihypoxic properties. Research in this area contributes to the development of drugs for conditions like spasms and oxygen deprivation (Bakibaev et al., 1994).

Zukünftige Richtungen

The future directions for research on 2-amino-N-(2-methoxybenzyl)benzamide could include further exploration of its synthesis, characterization, and potential applications. Given the wide use of amides in the pharmaceutical industry, it could be of interest to investigate the biological activity of this compound and its potential use in drug development .

Eigenschaften

IUPAC Name |

2-amino-N-[(2-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNORHPAWLVESS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-methoxybenzyl)benzamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561406.png)

![3-(2-Methoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2561409.png)

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B2561410.png)

![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2561414.png)

![1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2561418.png)

![(1S,5R)-Bicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B2561419.png)

![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)

![4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2561421.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)

![N-[2-(4-Methoxyphenyl)ethyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2561424.png)